2-aminoacetic acid

Description

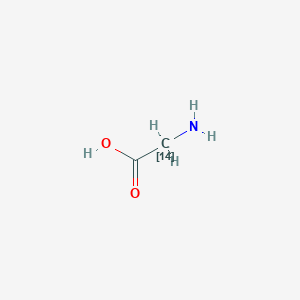

Structure

3D Structure

Properties

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14CH2](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514664 | |

| Record name | (2-~14~C)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-64-2 | |

| Record name | (2-~14~C)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoacetic Acid (Glycine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacetic acid, commonly known as glycine (B1666218), is the simplest of the 20 proteinogenic amino acids, distinguished by a single hydrogen atom as its side chain.[1] This unique structure renders glycine achiral and imparts a high degree of flexibility within polypeptide chains.[1] Beyond its fundamental role as a building block of proteins, glycine functions as a critical neurotransmitter in the central nervous system and serves as a key intermediate in numerous metabolic pathways.[1][2] Its versatility also extends to industrial applications, where it is utilized as a sweetener, a buffering agent, and a precursor in the synthesis of various chemical products, including pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of glycine, with a focus on its relevance to research and drug development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central alpha-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), and two hydrogen atoms. In aqueous solutions at physiological pH, glycine predominantly exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[1]

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | Glycine[1] |

| Abbreviation | Gly, G[2] |

| CAS Number | 56-40-6[4] |

| Molecular Formula | C₂H₅NO₂[2] |

| SMILES | C(C(=O)O)N |

| InChIKey | DHMQDGOQFOQNFH-UHFFFAOYSA-N |

Physicochemical Properties

Glycine is a white, crystalline solid with a sweet taste.[1] Its physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Molar Mass | 75.07 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Odor | Odorless | [4] |

| Taste | Sweet | [1] |

| Melting Point | 233 °C (decomposes) | [1] |

| Density | ~1.16 g/cm³ | [4] |

Solubility and Acidity

| Property | Value | Reference(s) |

| Solubility in Water | 249.9 g/L at 25 °C | [1] |

| Solubility in other solvents | Sparingly soluble in ethanol, insoluble in ether | [4] |

| pKa (Carboxyl group) | 2.34 | [1] |

| pKa (Amino group) | 9.6 | [1] |

| Isoelectric Point (pI) | 5.97 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference(s) |

| ¹H | ~3.55 | Singlet | D₂O | [6] |

| ¹³C (α-carbon) | 42.5 | - | D₂O | [7] |

| ¹³C (Carbonyl) | 176.5 (α-form), 174.6 (γ-form) | - | Solid-state | [7][8][9] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference(s) |

| 3150-2500 | N-H stretch (amino group) | [10] |

| 1610 | N-H bend (amino group) | [10] |

| 1585 | C=O stretch (asymmetric, carboxylate) | [11] |

| 1413 | C=O stretch (symmetric, carboxylate) | [11] |

| 1333 | C-H bend | [11] |

| 1132 | C-N stretch | [10] |

Mass Spectrometry

The fragmentation of glycine in mass spectrometry typically involves the loss of the carboxyl group. Key fragments observed include:

| m/z | Fragment |

| 75 | [M]⁺ (Molecular ion) |

| 30 | [CH₂NH₂]⁺ |

| 28 | [CH₂N]⁺ |

Chemical Synthesis

Glycine can be synthesized through various methods, with the amination of chloroacetic acid and the Strecker synthesis being the most common industrial processes.[1]

Amination of Chloroacetic Acid

This method involves the reaction of chloroacetic acid with an excess of ammonia (B1221849). The ammonia acts as a nucleophile, displacing the chloride ion to form glycine and ammonium (B1175870) chloride.[12]

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (formaldehyde for glycine), ammonia, and cyanide.[1] The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to yield the amino acid.[1][13]

Biological Significance and Signaling Pathways

Glycine plays a multifaceted role in biological systems.

Neurotransmission

Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem.[1] It binds to ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels.[14][15] Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and reducing its excitability.[14]

Glycine Cleavage System

The glycine cleavage system (GCS) is a multi-enzyme complex located in the mitochondria that catalyzes the breakdown of glycine.[16][17] This system is crucial for one-carbon metabolism, providing one-carbon units for the synthesis of purines, thymidylate, and other essential biomolecules.[16]

Applications in Research and Drug Development

Glycine's unique properties make it valuable in various scientific and pharmaceutical applications.

-

Protein Chemistry: Glycine is a key component of buffers used in protein electrophoresis, such as Tris-Glycine-SDS running buffer for SDS-PAGE, where it helps maintain a stable pH.[18]

-

Drug Formulation: It is used as an excipient in some pharmaceutical formulations to improve the gastric absorption of drugs.[18]

-

Therapeutic Potential: Research is ongoing into the therapeutic uses of glycine for conditions such as schizophrenia and stroke, and for protecting the kidneys and liver from certain toxins.[19]

-

Chemical Feedstock: Glycine serves as a precursor in the synthesis of various compounds, including the herbicide glyphosate.[18]

Experimental Protocols

Synthesis of Glycine via Amination of Chloroacetic Acid

Materials:

-

Chloroacetic acid

-

Concentrated aqueous ammonia (sp. gr. 0.90)

-

Methyl alcohol

-

Ether

-

12 L round-bottomed flask

-

Stirring apparatus

-

Water bath

-

Apparatus for vacuum distillation

-

2 L beaker

-

Büchner funnel

-

Ice bath

Procedure:

-

In a 12 L round-bottomed flask, place 8 L of concentrated aqueous ammonia.

-

Gradually add 189 g of chloroacetic acid to the ammonia with constant stirring.

-

Continue stirring until all the chloroacetic acid has dissolved.

-

Allow the solution to stand at room temperature for approximately 48 hours.

-

Concentrate the solution on a water bath under reduced pressure to a volume of about 200 cc.

-

Transfer the concentrated solution of glycine and ammonium chloride to a 2 L beaker. Rinse the flask with a small amount of water and add it to the beaker.

-

Bring the final volume of the solution to 250 cc with water.

-

Precipitate the glycine by the gradual addition of 1500 cc of methyl alcohol, with constant stirring.

-

Cool the mixture in an ice bath for 4-6 hours to ensure complete crystallization.

-

Collect the glycine crystals by filtration using a Büchner funnel.

-

Wash the crystals by suspending them in 500 cc of 95% methyl alcohol.

-

Collect the crystals again on the filter and wash with a small amount of methyl alcohol, followed by ether.

-

Air dry the purified glycine. The expected yield is 96-98 g.[12]

Sorensen's Formal Titration for the Estimation of Glycine

Principle: The amino group of glycine interferes with the direct titration of its carboxyl group with a standard base. Formaldehyde is added to block the amino group by forming a Schiff base, allowing for the accurate titration of the carboxyl group with sodium hydroxide (B78521) using phenolphthalein (B1677637) as an indicator.[20][21]

Materials:

-

Glycine solution (unknown concentration)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Neutral 40% formalin solution (formaldehyde)

-

Phenolphthalein indicator

-

Burette

-

Pipette

-

Conical flask

Procedure:

-

Pipette a known volume (e.g., 20 mL) of the glycine solution into a conical flask.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with the standardized 0.1 M NaOH solution until a faint, permanent pink color is observed. Record this initial volume of NaOH.

-

To the now neutralized solution, add a known volume (e.g., 10 mL) of neutral formalin solution. The pink color will disappear as the solution becomes acidic.

-

Continue the titration with the 0.1 M NaOH solution until the faint pink color reappears and persists. Record the final volume of NaOH.

-

The volume of NaOH used after the addition of formalin corresponds to the amount of glycine present in the sample.

-

Calculate the concentration of glycine using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of NaOH used after adding formalin, and M₂ and V₂ are the molarity and volume of the glycine solution.[20]

Preparation of 10x Tris-Glycine SDS-PAGE Running Buffer

Materials:

-

Tris base

-

Glycine

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Deionized water

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

To prepare 1 L of 10x Tris-Glycine SDS Running Buffer, add the following to 800 mL of deionized water:

-

Stir the solution until all components are completely dissolved.

-

Adjust the final volume to 1 L with deionized water.

-

The pH of the 10x buffer should be approximately 8.3 and does not typically require adjustment.

-

For use, dilute the 10x stock solution to 1x with deionized water (e.g., 100 mL of 10x buffer in 900 mL of water).[19]

References

- 1. How can glycine be prepared by Strecker synthesis? | Filo [askfilo.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Glycine cleavage system - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmse000089 Glycine at BMRB [bmrb.io]

- 7. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Glycine receptor - Wikipedia [en.wikipedia.org]

- 15. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]

- 17. grokipedia.com [grokipedia.com]

- 18. researchgate.net [researchgate.net]

- 19. SDS-PAGE SDS Running Buffer (10x) [novoprolabs.com]

- 20. scribd.com [scribd.com]

- 21. studypool.com [studypool.com]

- 22. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Glycine Biosynthesis in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218), the simplest proteinogenic amino acid, plays a multifaceted role in mammalian cell physiology, extending far beyond its function as a building block for proteins. It is a key neurotransmitter, a precursor for essential biomolecules such as purines and glutathione, and a central player in one-carbon metabolism. The intricate network of pathways governing glycine biosynthesis is tightly regulated and compartmentalized within the cell, making it a critical area of study for understanding normal cellular function and various pathological states, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the core glycine biosynthesis pathways in mammalian cells, detailing the key enzymes, their kinetics, and subcellular localization. Furthermore, it offers detailed experimental protocols for the quantification of glycine and the enzymatic activities of key biosynthetic enzymes, alongside methodologies for metabolic flux analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, providing the foundational knowledge and practical tools necessary to investigate this vital metabolic network.

Core Glycine Biosynthesis Pathways

In mammalian cells, glycine is considered a non-essential amino acid as it can be synthesized de novo. The primary routes of glycine biosynthesis are intricately linked with serine metabolism and one-carbon metabolism, occurring in both the cytoplasm and mitochondria.

Serine Hydroxymethyltransferase (SHMT): The Primary Route from Serine

The main pathway for glycine synthesis is the reversible conversion of L-serine to glycine, catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT) . This reaction is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP) and utilizes tetrahydrofolate (THF) as a one-carbon acceptor, producing 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[1][2]

L-Serine + Tetrahydrofolate (THF) ⇌ Glycine + 5,10-Methylenetetrahydrofolate (5,10-CH₂-THF) + H₂O

Mammalian cells express two major isoforms of SHMT, which are localized in different subcellular compartments:

-

SHMT1: The cytosolic isoform.

-

SHMT2: The mitochondrial isoform.

This compartmentalization suggests distinct roles for each isoform in managing cellular one-carbon metabolism. It has been proposed that mitochondrial SHMT2 is the primary catalyst for glycine synthesis from serine, while cytosolic SHMT1 may predominantly catalyze the reverse reaction, converting glycine to serine, particularly when dietary glycine is abundant.[1]

The Glycine Cleavage System (GCS): A Reversible Mitochondrial Pathway

The Glycine Cleavage System (GCS) is a multi-enzyme complex located in the inner mitochondrial membrane that is central to glycine catabolism.[3][4][5] However, the reaction is reversible and can also function to synthesize glycine from CO₂, ammonia (B1221849) (NH₃), and a one-carbon unit from 5,10-methylenetetrahydrofolate.[4][5]

CO₂ + NH₃ + 5,10-CH₂-THF + NADH + H⁺ ⇌ Glycine + THF + NAD⁺

The GCS is composed of four protein components:

-

P-protein (GLDC): A pyridoxal phosphate-dependent glycine decarboxylase.

-

T-protein (AMT): An aminomethyltransferase that requires tetrahydrofolate.

-

H-protein (GCSH): A lipoic acid-containing carrier protein that shuttles intermediates between the other components.

-

L-protein (DLD): A dihydrolipoamide (B1198117) dehydrogenase.[3][4]

While the primary role of the GCS in most physiological contexts is glycine degradation, its reversibility highlights its potential contribution to glycine synthesis under specific metabolic conditions.

Choline (B1196258) Oxidation Pathway

Glycine can also be synthesized from choline through a series of oxidation reactions that occur in the mitochondria. Choline is first oxidized to betaine (B1666868) aldehyde, which is then converted to betaine. Betaine can then be sequentially demethylated to dimethylglycine, sarcosine (B1681465) (monomethylglycine), and finally to glycine. This pathway is catalyzed by the following enzymes:

-

Choline Dehydrogenase

-

Betaine Aldehyde Dehydrogenase

-

Dimethylglycine Dehydrogenase (DMGDH)

-

Sarcosine Dehydrogenase (SARDH)

Each demethylation step in this pathway contributes a one-carbon unit to the folate pool.

Threonine Catabolism

Another minor pathway for glycine synthesis involves the catabolism of threonine. Threonine can be oxidized by threonine dehydrogenase to 2-amino-3-ketobutyrate, which is then cleaved by 2-amino-3-ketobutyrate coenzyme A ligase to form glycine and acetyl-CoA.

Quantitative Data

Understanding the quantitative aspects of glycine biosynthesis is crucial for building accurate metabolic models and for identifying potential targets for therapeutic intervention. The following tables summarize key quantitative data related to the enzymes and metabolites involved in these pathways.

Table 1: Kinetic Parameters of Key Glycine Biosynthesis Enzymes

| Enzyme | Substrate(s) | K_m_ | V_max_ (or k_cat_) | Cell/Tissue Source | Reference(s) |

| SHMT1 (human, cytosolic) | L-Serine | 1.3 mM | - | Recombinant | [1][6] |

| Tetrahydrofolate | 0.03 mM | - | Recombinant | [1][6] | |

| Glycine | 0.16 mM | - | Recombinant | [1][6] | |

| 5,10-CH₂-THF | 0.04 mM | - | Recombinant | [1][6] | |

| SHMT2 (human, mitochondrial) | L-Serine | 0.4 mM | - | Recombinant | [1][6] |

| Tetrahydrofolate | 0.02 mM | - | Recombinant | [1][6] | |

| Glycine | 0.25 mM | - | Recombinant | [1][6] | |

| 5,10-CH₂-THF | 0.01 mM | - | Recombinant | [1][6] | |

| GCS P-protein (chicken liver) | Glycine | 5.8 mM | - | Isolated Mitochondria | [7] |

| H-protein | 3.4 µM | - | Isolated Mitochondria | [7] | |

| GCS T-protein (chicken liver) | Intermediate Complex | 2.2 µM | - | Isolated Mitochondria | [8] |

| Tetrahydrofolate | 50 µM | - | Isolated Mitochondria | [8] |

Note: V_max_ values are often dependent on enzyme concentration and assay conditions and are therefore not always reported in a standardized format. k_cat_ (turnover number) is a more intrinsic measure but is not always available.

Table 2: Intracellular Concentrations of Glycine and Serine in Mammalian Cell Lines

| Cell Line | Glycine Concentration | Serine Concentration | Culture Conditions | Reference(s) |

| CHO | ~1.33 mM (skeletal muscle) | ~0.98 mM (skeletal muscle) | In vivo (young adults) | [9] |

| HEK293 | Variable, dependent on extracellular concentration | Variable, dependent on extracellular concentration | Standard culture | [10][11][12] |

| HeLa | Decreased in purine (B94841) synthesis deficient cells | Increased in purine synthesis deficient cells | Standard culture | [13] |

| A549 | Lower in Plasmax™ medium | Lower in Plasmax™ medium | DMEM vs. Plasmax™ | [14] |

| HCT116 | Lower in Plasmax™ medium | Lower in Plasmax™ medium | DMEM vs. Plasmax™ | [14] |

Note: Intracellular metabolite concentrations can vary significantly depending on the cell line, growth phase, and culture medium composition.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the logical flow of experimental procedures is essential for a clear understanding of glycine biosynthesis.

Diagram 1: Overview of Glycine Biosynthesis Pathways

Caption: Major pathways of glycine biosynthesis in mammalian cells.

Diagram 2: Experimental Workflow for ¹³C Metabolic Flux Analysis

Caption: Workflow for ¹³C metabolic flux analysis of glycine metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study glycine biosynthesis.

Protocol for Serine Hydroxymethyltransferase (SHMT) Enzyme Activity Assay

This protocol describes a continuous spectrophotometric assay for SHMT activity by coupling the production of 5,10-methylenetetrahydrofolate to the NADP⁺-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).

Materials:

-

Recombinant human SHMT1 or SHMT2

-

Recombinant E. coli 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

-

L-serine

-

Tetrahydrofolate (THF)

-

NADP⁺

-

Pyridoxal 5'-phosphate (PLP)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture (final concentrations):

-

50 mM HEPES, pH 7.5

-

100 mM KCl

-

10 mM MgCl₂

-

1 mM DTT

-

1 mM L-serine

-

0.2 mM THF

-

0.5 mM NADP⁺

-

5 µM PLP

-

1-2 units of MTHFD

-

-

Enzyme Preparation: Dilute the SHMT enzyme to a suitable concentration in ice-cold assay buffer.

-

Assay Initiation: Equilibrate the reaction mixture in the spectrophotometer at 37°C for 5 minutes. Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted SHMT enzyme.

-

Data Acquisition: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADPH production is directly proportional to the SHMT activity.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of SHMT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Protocol for Glycine Cleavage System (GCS) Activity Assay in Isolated Mitochondria

This protocol describes a method to measure GCS activity in isolated mitochondria by quantifying the formation of NADH.

Materials:

-

Isolated mitochondria from mammalian tissue or cells

-

Glycine

-

Tetrahydrofolate (THF)

-

NAD⁺

-

Pyridoxal 5'-phosphate (PLP)

-

Mitochondrial Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 1 mM EGTA, 3 mM HEPES, pH 7.2

-

Spectrophotometer or plate reader capable of reading at 340 nm

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from the desired cell or tissue source using differential centrifugation. Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).

-

Prepare the Reaction Mixture: In a microplate well or cuvette, prepare the following reaction mixture (final concentrations):

-

Mitochondrial Respiration Buffer

-

10 mM Glycine

-

0.5 mM THF

-

2 mM NAD⁺

-

10 µM PLP

-

-

Assay Initiation: Add isolated mitochondria (e.g., 50-100 µg of protein) to the reaction mixture and bring the final volume to 200 µL (for a microplate) or 1 mL (for a cuvette).

-

Data Acquisition: Immediately place the plate or cuvette in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time.

-

Calculation of Activity: Calculate the rate of NADH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). GCS activity can be expressed as nmol of NADH formed per minute per mg of mitochondrial protein.

Protocol for Quantification of Intracellular Glycine and Serine by LC-MS/MS

This protocol provides a general framework for the absolute quantification of intracellular glycine and serine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.

Materials:

-

Mammalian cell culture

-

¹³C,¹⁵N-labeled glycine and ¹³C,¹⁵N-labeled serine internal standards

-

Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)

-

Formic acid

-

LC-MS/MS system with a HILIC or reversed-phase C18 column

Procedure:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS and then add ice-cold 80% methanol to quench metabolism and extract metabolites. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then resuspend in 80% methanol.

-

Internal Standard Spiking: Add a known amount of the ¹³C,¹⁵N-labeled glycine and serine internal standards to each sample at the beginning of the extraction process.

-

Metabolite Extraction: Incubate the methanol-cell mixture at -80°C for at least 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-fragment ion transitions for unlabeled glycine, unlabeled serine, and their corresponding stable isotope-labeled internal standards.

-

Quantification: Generate a standard curve using known concentrations of unlabeled glycine and serine with a fixed amount of the internal standards. Calculate the concentration of glycine and serine in the samples by comparing the peak area ratios of the endogenous analyte to the internal standard against the standard curve.

Conclusion

The biosynthesis of glycine is a cornerstone of mammalian cell metabolism, deeply integrated with central carbon metabolism and essential for numerous cellular functions. The pathways, primarily driven by SHMT and the GCS, are compartmentalized and subject to complex regulation, reflecting the cell's need to balance anabolic and catabolic demands. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to delve deeper into the intricacies of glycine metabolism. A thorough understanding of these pathways is not only fundamental to basic cell biology but also holds significant promise for the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer. Future research will undoubtedly continue to unravel the complex regulatory mechanisms governing glycine homeostasis and its impact on cellular health and disease.

References

- 1. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]

- 3. Extra- and intracellular amino acid concentrations in continuous Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for intracellular partitioning of serine and glycine metabolism in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of the glycine cleavage reaction. Further characterization of the intermediate attached to H-protein and of the reaction catalyzed by T-protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmrservice.com [bmrservice.com]

- 10. researchgate.net [researchgate.net]

- 11. A Multi-Omics Analysis of Recombinant Protein Production in Hek293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined Targeted and Untargeted Profiling of HeLa Cells Deficient in Purine De Novo Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminoacetic Acid (Glycine): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

2-aminoacetic acid, commonly known as glycine (B1666218), is the simplest of the 20 proteinogenic amino acids, featuring a single hydrogen atom as its side chain.[1][2] This structural simplicity belies its profound and multifaceted roles in biological systems. As a fundamental building block of proteins, it is integral to the structure and function of numerous macromolecules, most notably collagen.[1][3] Beyond its structural contributions, glycine functions as a critical neurotransmitter in the central nervous system (CNS) and serves as a key precursor in the biosynthesis of various essential biomolecules, including purines, heme, and glutathione.[1][4][] This technical guide provides an in-depth exploration of glycine's biochemistry, physiological functions, and the experimental methodologies used to investigate its roles, tailored for researchers, scientists, and professionals in drug development.

Biochemical Properties of Glycine

Glycine is a colorless, sweet-tasting crystalline solid.[1] Its small size and lack of a bulky side chain grant it unique conformational flexibility, allowing it to fit into both hydrophilic and hydrophobic environments within protein structures.[2][] It is the only achiral proteinogenic amino acid.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of glycine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₅NO₂ | [1][6] |

| Molecular Weight | 75.07 g/mol | [6] |

| pKa (carboxyl) | 2.34 | [1][7] |

| pKa (amino) | 9.60 | [1][7] |

| Solubility in water | 249.9 g/L (at 25 °C) | [1] |

| Melting Point | 240 °C (decomposes) | [2] |

Biosynthesis and Metabolism

While glycine can be obtained from the diet, it is considered a non-essential amino acid as it can be synthesized endogenously.[1][2] The primary pathway for glycine biosynthesis is from the amino acid serine.

Glycine Biosynthesis

The main route for glycine synthesis in most organisms is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT) , which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. This reaction is reversible and involves the transfer of a hydroxymethyl group from serine to tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate.[1][6]

Serine itself is derived from the glycolytic intermediate 3-phosphoglycerate.[1][8] Other pathways for glycine synthesis include its production from choline, threonine, and glyoxylate.[6][8]

Glycine Catabolism: The Glycine Cleavage System

The primary route for glycine degradation in animals and plants is the glycine cleavage system (GCS) , a multi-enzyme complex located in the inner mitochondrial membrane.[9][10][11] The GCS catalyzes the oxidative decarboxylation of glycine to CO₂, ammonia (B1221849) (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.[10][11][12] This reaction is reversible.[10][12]

The GCS is composed of four proteins:

-

P-protein (GLDC): A pyridoxal phosphate-dependent glycine decarboxylase.[9][10][13]

-

H-protein (GCSH): A lipoic acid-containing carrier protein.[9][10][13]

-

L-protein (DLD): A dihydrolipoamide (B1198117) dehydrogenase.[9][10][13]

Defects in the GCS can lead to nonketotic hyperglycinemia, a severe metabolic disorder characterized by the accumulation of glycine in the body.[10][13]

Role in Protein Structure and Function

Glycine's small size is a critical determinant of its role in protein architecture. Its minimal side chain allows for a degree of conformational freedom not possible for other amino acids, enabling it to participate in the formation of tight turns and coils in polypeptide chains.[1][8]

Collagen: A Glycine-Rich Structural Protein

The most striking example of glycine's structural importance is in collagen, the most abundant protein in mammals.[3] Glycine constitutes approximately 35% of the amino acids in collagen and appears at every third position in its primary sequence, following a repeating Gly-X-Y motif, where X is often proline and Y is often hydroxyproline.[1][14] This regular placement of glycine is essential for the formation of collagen's unique triple-helix structure, which provides tensile strength to connective tissues such as skin, bones, tendons, and cartilage.[14][15][16]

| Protein | Glycine Content (%) | Significance | Reference |

| Collagen | ~35% | Essential for the formation of the triple helix structure, providing tensile strength to connective tissues. | [1][3][14] |

| General Proteins | Variable (lower) | Contributes to flexibility in active sites and allows for tight packing in protein cores. | [4][8] |

Role in Neurotransmission

In the central nervous system, glycine has a dual role, acting as both an inhibitory and an excitatory neurotransmitter.[17][18]

Inhibitory Neurotransmission

Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem.[18][19] It is released from glycinergic neurons and binds to strychnine-sensitive glycine receptors (GlyRs) on postsynaptic neurons.[19] GlyRs are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[19][20] Upon glycine binding, the channel opens, leading to an influx of Cl⁻, which hyperpolarizes the postsynaptic membrane and inhibits the firing of an action potential.[19][20]

Excitatory Neurotransmission

Glycine also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors.[17][19] In this capacity, glycine binding is required, along with glutamate, for the activation of NMDA receptors, thereby playing a role in excitatory neurotransmission, synaptic plasticity, learning, and memory.[21]

The synaptic concentration of glycine is regulated by two high-affinity glycine transporters, GlyT1 and GlyT2.[22][23][24] GlyT1 is found on glial cells and is involved in modulating glycine levels at both inhibitory and excitatory synapses, while GlyT2 is located on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine into these neurons.[23][24][25]

Experimental Protocols

Quantification of Glycine in Biological Samples by HPLC

This protocol outlines a general method for the quantification of glycine in biological samples, such as plasma or tissue homogenates, using high-performance liquid chromatography (HPLC) with pre-column derivatization.[26][27]

Materials:

-

Sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., sarcosine)

-

Protein precipitation agent (e.g., 6% trichloroacetic acid)

-

Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC))[28]

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Mobile phases (e.g., acetonitrile (B52724) and a buffer solution)

Procedure:

-

Sample Preparation:

-

To 100 µL of sample, add a known amount of internal standard.

-

Precipitate proteins by adding 200 µL of cold 6% trichloroacetic acid.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Collect the supernatant.

-

-

Derivatization:

-

Mix a portion of the supernatant with the derivatization reagent according to the manufacturer's instructions.

-

Allow the reaction to proceed for the specified time.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the equilibrated C18 column.

-

Separate the amino acids using a suitable gradient of the mobile phases.

-

Detect the derivatized amino acids using the appropriate detector (fluorescence for OPA, UV for PITC).

-

-

Quantification:

-

Identify the glycine peak based on its retention time compared to a standard.

-

Calculate the concentration of glycine in the sample by comparing the peak area of glycine to that of the internal standard and a standard curve.

-

Analysis of Glycine Metabolism using Stable Isotope Tracing

This protocol provides a framework for studying glycine metabolism in vivo or in cell culture using stable isotope-labeled glycine (e.g., [1,2-¹³C₂]glycine).[29][30]

Materials:

-

Stable isotope-labeled glycine (e.g., [1,2-¹³C₂]glycine)

-

Cell culture medium or infusion solution

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Experimental Setup:

-

In Vitro: Culture cells in a medium containing the stable isotope-labeled glycine for a defined period.

-

In Vivo: Administer the stable isotope-labeled glycine to the subject via a primed, constant infusion.[30]

-

-

Sample Collection:

-

In Vitro: Harvest cells and extract metabolites.

-

In Vivo: Collect blood or tissue samples at various time points.

-

-

Sample Preparation:

-

Process samples to isolate amino acids and other metabolites of interest.

-

Derivatize the amino acids to make them volatile for GC-MS analysis, if necessary.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment in glycine and its downstream metabolites (e.g., serine).

-

-

Data Analysis:

-

Calculate the rate of glycine flux and its conversion to other metabolites by analyzing the incorporation of the stable isotope.[30] For example, the appearance of ¹³C in serine indicates the conversion of glycine to serine.

-

Conclusion

This compound, despite its simple structure, is a remarkably versatile molecule with indispensable roles in protein structure, neurotransmission, and intermediary metabolism. Its unique properties make it a cornerstone of structural biology, particularly in the context of collagen, and a key player in the complex signaling networks of the central nervous system. A thorough understanding of glycine's biochemistry and physiology is crucial for researchers in the life sciences and for professionals in drug development, as it presents numerous potential targets for therapeutic intervention in a wide range of pathological conditions, from metabolic disorders to neurological diseases. The experimental approaches outlined in this guide provide a foundation for further investigation into the multifaceted functions of this fundamental amino acid.

References

- 1. Glycine - Wikipedia [en.wikipedia.org]

- 2. Glycine (this compound) - Ataman Kimya [atamanchemicals.com]

- 3. Glycine Overview, Structure & Formula - Lesson | Study.com [study.com]

- 4. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 7. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. metabolon.com [metabolon.com]

- 9. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]

- 14. collavitacollagen.com [collavitacollagen.com]

- 15. benjaminbutton.co.uk [benjaminbutton.co.uk]

- 16. wellbeingnutrition.com [wellbeingnutrition.com]

- 17. Structure, function and regulation of glycine neurotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acnp.org [acnp.org]

- 19. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glycine receptor - Wikipedia [en.wikipedia.org]

- 21. What is the mechanism of Glycine? [synapse.patsnap.com]

- 22. Glycine transporter - Wikipedia [en.wikipedia.org]

- 23. Glycine neurotransmitter transporters: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neurobiology of glycine transporters: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Amino Acid Analysis Protocols [cincinnatistate.ecampus.com]

- 27. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 28. Amino Acid Analysis Overview [biosyn.com]

- 29. benchchem.com [benchchem.com]

- 30. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glycine Zwitterion Formation and Isoelectric Point

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218), the simplest proteinogenic amino acid, serves as a fundamental model for understanding the acid-base properties of biomolecules. Its ability to exist as a zwitterion, a molecule with both positive and negative charges, is central to its biochemical function and behavior in solution. This technical guide provides a comprehensive overview of the principles governing glycine's zwitterion formation and its isoelectric point (pI). It details the experimental protocols for the determination of these properties through potentiometric titration, isoelectric focusing, and paper electrophoresis. Quantitative data are presented in structured tables, and key processes are visualized through logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development and life sciences.

Core Concepts: Zwitterion Formation and the Isoelectric Point

Glycine, possessing both a carboxylic acid group (-COOH) and an amino group (-NH₂), is an amphoteric molecule capable of acting as both an acid and a base.[1] In aqueous solution, an intramolecular acid-base reaction occurs where the carboxyl group donates a proton to the amino group.[1] This results in the formation of a zwitterion , a dipolar ion with a positively charged ammonium (B1175870) group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).[2][3] The molecule, therefore, carries both positive and negative charges, yet has a net charge of zero.[4]

The specific ionic form of glycine in solution is dependent on the pH.

-

In acidic solutions (low pH): The carboxylate group of the zwitterion accepts a proton, resulting in a net positive charge (+H₃NCH₂COOH).

-

In alkaline solutions (high pH): The ammonium group of the zwitterion loses a proton, resulting in a net negative charge (H₂NCH₂COO⁻).[5]

The isoelectric point (pI) is the specific pH at which the concentration of the zwitterionic form is maximized, and the net charge of the molecule is zero.[6] At this pH, the amino acid will not migrate in an electric field.[7]

Dissociation Constants (pKa)

The acid-base behavior of glycine is characterized by two dissociation constants, pKa₁ and pKa₂.

-

pKa₁: Represents the dissociation of the proton from the carboxylic acid group.

-

pKa₂: Represents the dissociation of the proton from the ammonium group.

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the deprotonated to the protonated forms of an ionizable group.[8][9]

Calculation of the Isoelectric Point (pI)

For an amino acid with two ionizable groups like glycine, the isoelectric point can be calculated as the arithmetic mean of its two pKa values.[6][10]

pI = (pKa₁ + pKa₂) / 2

Quantitative Data

The following table summarizes the key quantitative parameters for glycine. It is important to note that pKa values can be influenced by temperature and the ionic strength of the solution.[3][11]

| Parameter | Value | Reference |

| pKa₁ (-COOH) | 2.34 | [2][12] |

| pKa₂ (-NH₃⁺) | 9.60 | [2][12] |

| Isoelectric Point (pI) | 5.97 | [2][12] |

Visualizing Glycine's Ionic States and Titration

The following diagrams illustrate the fundamental principles of glycine's chemistry.

Experimental Protocols for Isoelectric Point Determination

This section provides detailed methodologies for determining the isoelectric point of glycine.

Potentiometric Titration

This is a classical and highly accurate method for determining the pKa values and, subsequently, the pI of an amino acid.

Materials and Reagents:

-

Glycine (analytical grade)

-

Sodium hydroxide (B78521) (NaOH), 0.1 M, standardized

-

Hydrochloric acid (HCl), 0.1 M

-

Standard pH buffers (pH 4.00, 7.00, 10.00)

-

Deionized water

-

pH meter with a combination electrode

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beakers (150 mL)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of glycine by dissolving the appropriate mass in deionized water in a volumetric flask.

-

Prepare and standardize a 0.1 M NaOH solution.

-

Prepare a 0.1 M HCl solution.

-

-

pH Meter Calibration: Calibrate the pH meter using standard buffers of pH 4.00, 7.00, and 10.00.

-

Titration Setup:

-

Pipette 50.0 mL of the 0.1 M glycine solution into a 150 mL beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered but not in contact with the stir bar.

-

-

Acidification: While monitoring the pH, add 0.1 M HCl dropwise to the glycine solution until the pH is approximately 1.5. This ensures the glycine is fully protonated.

-

Titration with NaOH:

-

Fill a clean burette with the standardized 0.1 M NaOH solution.

-

Record the initial pH of the acidified glycine solution.

-

Add the NaOH solution in 0.5 mL or 1.0 mL increments. After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change rapidly near the equivalence points, reduce the increment volume (e.g., to 0.1 mL or 0.2 mL) to obtain more data points in these regions.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Identify the two inflection points, which correspond to the two equivalence points.

-

The pH at the midpoint of the first buffering region (halfway to the first equivalence point) is equal to pKa₁.

-

The pH at the midpoint of the second buffering region (halfway between the first and second equivalence points) is equal to pKa₂.

-

Calculate the isoelectric point (pI) using the determined pKa values.

-

Isoelectric Focusing (IEF)

Isoelectric focusing separates amphoteric molecules, such as amino acids, based on their pI in a pH gradient.

Materials and Reagents:

-

Isoelectric focusing unit with power supply

-

Polyacrylamide or agarose (B213101) gel for IEF

-

Carrier ampholytes (a broad range, e.g., pH 3-10, is suitable for initial screening)

-

Anode solution (e.g., dilute phosphoric acid)

-

Cathode solution (e.g., dilute sodium hydroxide)

-

Glycine solution

-

pI markers (optional, for calibration)

-

Staining solution (e.g., Coomassie Brilliant Blue or ninhydrin)

-

Destaining solution

Procedure:

-

Gel Preparation: Prepare a polyacrylamide or agarose gel containing the carrier ampholytes according to the manufacturer's instructions. This creates the pH gradient.

-

Sample Application: Apply the glycine solution to the gel. If using pI markers, apply them in a separate lane.

-

Electrophoresis:

-

Place the gel in the IEF chamber.

-

Apply the anode and cathode solutions.

-

Run the electrophoresis according to a predefined voltage program. The electric field causes the glycine molecules to migrate through the pH gradient.

-

-

Focusing: Glycine will migrate until it reaches the point in the pH gradient that corresponds to its pI. At this point, its net charge is zero, and migration ceases.

-

Visualization:

-

After focusing is complete, fix the molecules in the gel.

-

Stain the gel with a suitable dye (e.g., Coomassie blue for higher concentrations or a more sensitive stain if needed). For amino acids, ninhydrin (B49086) can also be used.

-

Destain the gel to visualize the focused bands.

-

-

pI Determination: The pI of glycine is determined by the position of its band within the pH gradient. If pI markers were used, a calibration curve can be created to accurately determine the pI.

Paper Electrophoresis

This technique separates amino acids based on their charge at a specific pH. By running the experiment at different pH values, the pI can be estimated.

Materials and Reagents:

-

Paper electrophoresis apparatus

-

Chromatography paper

-

Buffer solutions of various pH values (e.g., pH 3, 6, and 9)

-

Glycine solution

-

Standard amino acid solutions (for comparison)

-

Ninhydrin spray reagent (in a suitable solvent like ethanol (B145695) or acetone)

-

Oven or hot plate for developing the chromatogram

Procedure:

-

Preparation:

-

Cut a strip of chromatography paper to fit the electrophoresis apparatus.

-

Mark a starting line in the center of the paper with a pencil.

-

-

Sample Application: Apply a small spot of the glycine solution to the starting line. Apply spots of standard amino acids if desired.

-

Electrophoresis:

-

Saturate the paper with the chosen buffer solution, ensuring not to oversaturate the area with the sample spots.

-

Place the paper in the electrophoresis chamber, with the ends dipping into the buffer reservoirs containing the electrodes.

-

Apply a constant voltage for a set period (e.g., 1-2 hours).

-

-

Visualization:

-

After the run, turn off the power and carefully remove the paper.

-

Dry the paper completely in an oven or on a hot plate.

-

In a fume hood, spray the paper with ninhydrin solution.

-

Heat the paper to develop the colored spots.

-

-

Analysis:

-

Observe the migration of the glycine spot.

-

At a pH below its pI, glycine will be positively charged and migrate towards the cathode (negative electrode).

-

At a pH above its pI, glycine will be negatively charged and migrate towards the anode (positive electrode).

-

At a pH equal to its pI, glycine will have no net charge and will remain at the origin.

-

By testing at different pH values, the pI can be bracketed and estimated as the pH at which minimal migration occurs.

-

Conclusion

The zwitterionic nature of glycine and its isoelectric point are fundamental concepts in biochemistry with significant implications for protein structure, enzyme function, and the formulation of biopharmaceuticals. The experimental techniques detailed in this guide—potentiometric titration, isoelectric focusing, and paper electrophoresis—provide robust methods for the empirical determination of these crucial parameters. A thorough understanding and practical application of these principles and techniques are essential for professionals engaged in research and development within the life sciences.

References

- 1. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. flinnsci.ca [flinnsci.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 9. Isoelectric focusing - Amino Acids & Proteins | Laboratory Methodology [biocyclopedia.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. THE EFFECT OF IONIC STRENGTH ON THE ACID – BASE PROPERTIES OF GLYCINE IN AN AQUEOUS SOLUTION [es.vestnik-tnu.com]

- 12. Paper Electrophoresis of Amino Acids | UK Science Technician Community [community.preproom.org]

An In-depth Technical Guide to the Solubility of 2-Aminoacetic Acid (Glycine) in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminoacetic acid, commonly known as glycine (B1666218). As the simplest proteinogenic amino acid, glycine's solubility is a critical parameter in various scientific and industrial applications, including pharmaceutical formulations, biochemical research, and food technology.[1][2][3] This document collates quantitative data from various studies, details common experimental protocols for solubility determination, and presents logical workflows through diagrams to facilitate a deeper understanding of this fundamental property.

Quantitative Solubility Data

The solubility of glycine is significantly influenced by the nature of the solvent, temperature, and pH.[1][4] The following tables summarize the quantitative solubility of glycine in water, organic solvents, and aqueous solvent mixtures.

Table 1: Solubility of Glycine in Water at Different Temperatures

| Temperature (°C) | Temperature (K) | Solubility (g / 100 mL) | Solubility (mol / kg H₂O) |

| 25 | 298.15 | 25.0[5][6] | 3.318[2][7] |

| 50 | 323.15 | 39.1[5][6] | - |

| 75 | 348.15 | 54.4[5][6] | - |

| 100 | 373.15 | 67.2[5][6] | - |

Note: A linear model applied to a wide range of literature data suggests that glycine solubility in water increases by approximately 0.0866 mol kg⁻¹ per Kelvin.[3][7]

Table 2: Solubility of Glycine in Organic Solvents

| Solvent | Solubility | Notes |

| Ethanol | Limited solubility; approximately 0.06 g / 100 g.[1][5][6] | Glycine's polar nature restricts its solubility in less polar organic solvents.[1] |

| Acetone | Limited solubility.[1][5] | |

| Pyridine | Soluble in 164 parts pyridine.[5] | |

| Diethyl ether | Almost insoluble.[5] |

Table 3: Solubility of Glycine in Aqueous Organic Solvent Mixtures at 20°C (293.15 K)

| Solvent Mixture (w/w %) | α-Glycine Solubility (g / 100g solvent) | γ-Glycine Solubility (g / 100g solvent) |

| Water | 22.1 | 21.3 |

| 10% Methanol in Water | 17.5 | 16.9 |

| 20% Methanol in Water | 13.2 | 12.7 |

| 30% Methanol in Water | 9.5 | 9.1 |

| 10% PEG200 in Water | 18.2 | 17.6 |

| 20% PEG200 in Water | 14.8 | 14.3 |

| 30% PEG200 in Water | 11.9 | 11.5 |

Data adapted from a study on the solubilities of glycine polymorphs.[4] The solubility of both α- and γ-forms of glycine decreases with an increasing concentration of the organic co-solvent.[4]

Factors Influencing Solubility

Several factors can significantly alter the solubility of glycine:

-

pH: The solubility of glycine is pH-dependent.[1] In acidic solutions, the amino group is protonated, and in basic solutions, the carboxyl group is deprotonated.[1] This results in a U-shaped solubility profile with minimum solubility at the isoelectric point.[4]

-

Polymorphism: Glycine can exist in different crystalline forms (polymorphs), such as α-glycine and γ-glycine, which have different solubilities.[4]

-

Hydrophobic and Electrostatic Interactions: The interplay between electrostatic forces and hydrophobic interactions affects glycine's solubility in aqueous mixtures.[4] In alcohol-water mixtures, increasing the alcohol content can enhance hydrophobic interactions, leading to decreased solubility.[4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments cited in the literature for determining the solubility of amino acids like glycine.

3.1 Gravimetric Method

The gravimetric method is a common and straightforward technique for measuring solubility.[8]

Protocol:

-

Preparation of Supersaturated Solutions: Prepare supersaturated solutions by adding an excess amount of glycine to the solvent system in a sealed container (e.g., an Eppendorf tube or a jacketed glass vessel).

-

Equilibration: Agitate the solutions at a constant temperature for a sufficient period to ensure that solid-liquid equilibrium is reached. This can be achieved by shaking or stirring in a thermostated water bath. Equilibration times can range from 24 to 72 hours.

-

Phase Separation: After equilibration, allow the solid phase to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume or weight of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the sampled supernatant under controlled conditions (e.g., in a vacuum oven at a specific temperature) until a constant weight of the dried residue is obtained.

-

Calculation: The solubility is calculated from the mass of the dried glycine residue and the volume or mass of the solvent in the aliquot taken.

3.2 Spectrophotometric Method

This method is useful for determining the concentration of a solute in a solution by measuring its absorbance of light.

Protocol:

-

Preparation of Saturated Solutions and Calibration Curve: Prepare saturated solutions of glycine as described in the gravimetric method. In parallel, prepare a series of standard solutions of glycine with known concentrations.

-

Derivatization (if necessary): If glycine does not have a strong chromophore, a derivatization step may be necessary to produce a colored compound. For example, ninhydrin (B49086) can be used to react with the amino group of glycine to produce a colored product.

-

Absorbance Measurement: Measure the absorbance of the standard solutions and the saturated supernatant (after appropriate dilution) at a specific wavelength using a spectrophotometer.

-

Calculation: Use the calibration curve (a plot of absorbance versus concentration of the standard solutions) to determine the concentration of glycine in the saturated solution.

Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships influencing glycine solubility.

Caption: Experimental workflow for the gravimetric determination of glycine solubility.

Caption: Key factors influencing the solubility of this compound (glycine).

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycine - Sciencemadness Wiki [sciencemadness.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

Natural sources and abundance of glycine

An In-depth Technical Guide to the Natural Sources and Abundance of Glycine (B1666218)

Introduction to Glycine

Glycine (Gly or G) is the simplest proteinogenic amino acid, featuring a single hydrogen atom as its side chain.[1][] Its chemical formula is C₂H₅NO₂.[3] This structural simplicity makes it the only common achiral amino acid.[] While classified as a non-essential amino acid because it can be synthesized by the human body, it is considered "conditionally essential" or "semi-essential."[1][4] This is because endogenous synthesis (approximately 3 g/day ) combined with typical dietary intake (1.5-3.0 g/day ) may not meet the body's metabolic demands, particularly for processes like collagen synthesis.[5]

Glycine is a crucial component in numerous physiological processes. It acts as a precursor for a variety of important metabolites, including proteins, glutathione, creatine, purines (the building blocks of DNA and RNA), and heme, the component of hemoglobin that carries oxygen in the blood.[1][6] In the central nervous system (CNS), it functions as a primary inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[7][8] It also acts as a required co-agonist at N-methyl-D-aspartate (NMDA) receptors, facilitating excitatory neurotransmission.[7][8]

Natural Sources and Abundance

Glycine is found across terrestrial and extraterrestrial environments. Its abundance in protein-rich foods is of significant interest for nutrition and health, while its presence in meteorites and comets fuels research into the origins of life.

Terrestrial Abundance: Dietary Sources

Glycine is most abundant in foods rich in collagen and gelatin, such as animal connective tissues, skin, and bones.[4][9] Plant-based sources, particularly seeds and legumes, also provide significant amounts.

Table 1: Glycine Content in Animal-Based Foods

| Food Source | Glycine Content (mg per 100g) |

|---|---|

| Gelatin Powder | ~19,100[10] |

| Pork Skin | ~11,900[10] |

| Chicken Skin | ~3,300[9] |

| Ground Beef | ~1,818[9] |

| Lamb Shoulder | ~1,736[9] |

| Skirt Steak | ~1,465[9] |

| Pork Chops | ~1,454[9] |

| King Salmon | ~1,314[9] |

| Bone Broth | ~710[9] |

Table 2: Glycine Content in Plant-Based Foods

| Food Source | Glycine Content (mg per 100g) |

|---|---|

| Pumpkin Seeds | ~1,786[9][10] |

| Soybeans | ~1,600[9][10] |

| Chia Seeds | ~1,607[9][10] |

| Sunflower Seeds | ~1,464[9][10] |

| Peanuts | ~1,200[9] |

| Cashews | ~1,100[9] |

| Lentils | ~900[9] |

| Oats | ~400[9] |

| Quinoa | ~350[9] |

Extraterrestrial Abundance

Glycine has been identified in extraterrestrial samples, supporting the hypothesis that the building blocks of life could have been delivered to a primordial Earth.[11] Detections have been confirmed in samples from Comet Wild 2 returned by NASA's Stardust mission and in the coma of comet 67P/Churyumov-Gerasimenko.[11][12][13][14] Laboratory simulations have demonstrated that glycine can form on the surface of icy dust grains in the harsh, low-energy conditions of dark interstellar clouds through a process termed "dark chemistry," suggesting its formation can predate the birth of stars and planets.[12][14]

Glycine in Biological Systems: Metabolism

The body's glycine pool is maintained through a balance of dietary intake, endogenous synthesis, and degradation. The liver and kidneys are the primary organs involved in its metabolism.[15][16]

Biosynthesis

Glycine is primarily synthesized from the amino acid serine in a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT).[1][3] This reaction requires pyridoxal (B1214274) phosphate (B84403) as a cofactor.[17] Additionally, glycine can be derived from choline, threonine, and hydroxyproline (B1673980) through inter-organ metabolism.[1][15]

Degradation

The main pathway for glycine catabolism in mammals is the mitochondrial Glycine Cleavage System (GCS).[15][18] This multi-enzyme complex breaks down glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit transferred to tetrahydrofolate (THF). Deficiencies in the GCS can lead to glycine encephalopathy, a condition characterized by dangerously high levels of glycine in the body. Other minor degradation pathways include the reverse reaction of SHMT to form serine, and conversion to glyoxylate (B1226380) by D-amino acid oxidase.[1]

Caption: Major pathways of glycine biosynthesis and degradation in mammals.

Key Signaling Pathways Involving Glycine

Glycine's role in the CNS is multifaceted, acting as both a primary inhibitory neurotransmitter and an excitatory co-agonist.

Inhibitory Glycinergic Synapse

In the brainstem and spinal cord, glycine released from a presynaptic neuron binds to strychnine-sensitive glycine receptors (GlyRs) on the postsynaptic membrane.[7] GlyRs are ligand-gated ion channels that are primarily permeable to chloride ions (Cl⁻).[7] The influx of Cl⁻ hyperpolarizes the postsynaptic cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[7] Glycine is cleared from the synaptic cleft by two high-affinity transporters: GlyT1, located on glial cells, and GlyT2, located on the presynaptic neuron, which facilitates reuptake for reuse.[17]

Caption: Schematic of an inhibitory glycinergic synapse.

Glycine as a Co-agonist at NMDA Receptors

At excitatory glutamatergic synapses, glycine (or D-serine) functions as an essential co-agonist for the NMDA receptor.[7] For the NMDA receptor channel to open, both glutamate (B1630785) (the primary neurotransmitter) and a co-agonist (glycine or D-serine) must bind to their respective sites on the receptor.[7] This dual requirement is a critical control mechanism for excitatory neurotransmission, which is fundamental for synaptic plasticity, learning, and memory.

Caption: Glycine's role as a co-agonist for NMDA receptor activation.

Methodologies for Glycine Analysis

Accurate quantification of glycine is critical for research in neuroscience, metabolism, and food science. This typically involves sample extraction followed by analytical quantification.

Experimental Protocol: Glycine Extraction from Plant Tissue

This protocol outlines a general method for extracting glycine from plant material for subsequent analysis.

-

Sample Preparation :

-

Solvent Extraction :

-

Add 1 mL of a suitable extraction solvent (e.g., 80% ethanol (B145695) or Milli-Q grade water) to the powdered tissue.[19][20]

-

Vortex the sample vigorously for 1 minute to ensure thorough mixing.

-

-

Cell Lysis & Solubilization :

-

Clarification :

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet insoluble material.[19]

-

Carefully collect the supernatant, which contains the extracted glycine, and transfer it to a new tube.

-

-

Deproteinization (Optional but Recommended) :

-

For samples with high protein content that may interfere with analysis, use a 10 kDa molecular weight cutoff (MWCO) spin filter to deproteinize the extract.[21]

-

Add the supernatant to the spin filter and centrifuge according to the manufacturer's instructions. The flow-through contains the deproteinized extract.

-

-

Storage :

-

The final extract can be analyzed immediately or stored at -80°C for future analysis.

-

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of glycine using ion-pair reversed-phase HPLC (IP-RP-HPLC).[22][23]

-

Instrumentation :

-

Reagents and Mobile Phase Preparation :

-

Mobile Phase : Prepare an aqueous solution of 50 mM potassium dihydrogen phosphate (KH₂PO₄) and 7.2 mM sodium hexanesulfonate (ion-pairing agent).[22][23]

-

Adjust the pH of the mobile phase to 2.5 using HPLC-grade phosphoric acid (H₃PO₄).[22][23]

-

Filter the mobile phase through a 0.45 µm filter and degas before use.

-

-

Standard Preparation :

-

Prepare a stock solution of glycine (e.g., 1 mg/mL) in the mobile phase.

-

Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., concentrations ranging from 0.1 µg/mL to 50 µg/mL).[24]

-

-

Chromatographic Conditions :

-

Analysis and Quantification :

-

Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples (from protocol 5.1). Ensure samples are filtered through a 0.45 µm syringe filter before injection.[24]

-

Integrate the peak area corresponding to the retention time of glycine in the sample chromatograms.

-

Determine the concentration of glycine in the samples by interpolating their peak areas from the calibration curve.[24]

-

Caption: Experimental workflow for the quantification of glycine by HPLC.

References

- 1. Glycine - Wikipedia [en.wikipedia.org]

- 3. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 4. drianstern.com [drianstern.com]

- 5. droracle.ai [droracle.ai]

- 6. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acnp.org [acnp.org]

- 9. avidorganics.net [avidorganics.net]

- 10. wellbeingnutrition.com [wellbeingnutrition.com]

- 11. Tracing the Primordial Chemical Life of Glycine: A Review from Quantum Chemical Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycine in space produced by dark chemistry - Leiden University [universiteitleiden.nl]

- 13. universetoday.com [universetoday.com]

- 14. Amino Acids Can Form Long Before Stars and Planets: Study | Sci.News [sci.news]

- 15. Glycine metabolism in animals and humans: implications for nutrition and health | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. researchgate.net [researchgate.net]

- 20. The Science Behind Glycine Extraction: A Detailed Guide for Plant Enthusiasts [greenskybio.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]

An In-depth Technical Guide on the Function of Glycine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218), the structurally simplest amino acid, plays a multifaceted and crucial role in the central nervous system (CNS). It functions as both a primary inhibitory neurotransmitter, predominantly in the spinal cord and brainstem, and as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission throughout the brain. This dual functionality places glycine at the heart of regulating neuronal excitability, synaptic plasticity, and overall CNS homeostasis. Dysregulation of glycinergic signaling has been implicated in a variety of neurological and psychiatric disorders, making its components attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of the function of glycine in the CNS, including its signaling pathways, quantitative data on its interactions, and detailed experimental protocols for its study.

Core Functions of Glycine in the CNS

Glycine's influence on the CNS is primarily mediated through two distinct receptor systems:

-

Inhibitory Glycine Receptors (GlyRs): These are strychnine-sensitive, ligand-gated ion channels that are primarily permeable to chloride ions (Cl⁻)[1][2]. Upon glycine binding, the channel opens, leading to an influx of Cl⁻ and subsequent hyperpolarization of the postsynaptic neuron. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect[1][2]. This inhibitory action is vital for motor control, respiratory rhythm, and pain processing[3].

-

NMDA Receptor Co-agonism: Glycine, or in some synapses, D-serine, is an obligatory co-agonist of the NMDA subtype of glutamate (B1630785) receptors[2][4][5]. For the NMDA receptor ion channel to open in response to glutamate, glycine must also be bound to its distinct binding site on the GluN1 subunit[6]. This co-agonist role is critical for synaptic plasticity, learning, and memory[7][8].

Data Presentation: Quantitative Analysis of Glycinergic Signaling

A thorough understanding of glycinergic systems necessitates quantitative data on the interactions of glycine and related ligands with its receptors and transporters. The following tables summarize key quantitative parameters.

| Ligand | Receptor/Transporter | Assay Type | Ki (nM) | EC50 (µM) | Reference(s) |

| Glycine | NMDA Receptor | [3H]MK-801 binding | - | 0.022 - 0.035 | [4] |

| Glycine | Glycine Receptor (α1) | Electrophysiology | - | 126 ± 19 | [9] |

| β-alanine | Glycine Receptor | Electrophysiology | - | 703 ± 245 | [9] |

| Taurine | Glycine Receptor | Electrophysiology | - | 590 ± 124 | [9] |

| Strychnine | Glycine Receptor | Radioligand Binding | 5 - 15 | - | [10] |

| Sarcosine (GlyT1 Inhibitor) | Glycine Transporter 1 | Transporter Uptake Assay | 200 - 1000 | - | [2] |

| Table 1: Ligand Binding Affinities and Potencies. This table presents the inhibition constants (Ki) and half-maximal effective concentrations (EC50) for glycine and other key ligands at glycine receptors and transporters. |

| Brain Region | Glycine Concentration (µM) | Method | Reference(s) |

| Spinal Cord (Dorsal Horn) | 2.6 ± 0.3 - 3.3 ± 0.3 | Microdialysis | [9] |

| Cerebral Cortex | 1.0 ± 0.1 | Microdialysis | [11] |

| Thalamus | Higher than cortex | GlyCEST Imaging/HPLC | [12] |

| Healthy Human Brain | 500 - 1000 | 1H-MRS | [13][14] |

| Table 2: Glycine Concentrations in Various CNS Regions. This table summarizes the baseline extracellular and tissue concentrations of glycine in different areas of the central nervous system. |

| Parameter | Value | Receptor/Transporter Subtype | Experimental Condition | Reference(s) |

| Single-channel conductance (pS) | 44 - 111 | GlyR α1, α2, α3, α1/β, α2/β, α3/β | Symmetrical Cl- concentration | [15] |

| GlyT1 EC50 (Glycine) | 43.4 ± 2.2 µM | GlyT1 | Electrophysiology | [16] |

| GlyT2 EC50 (Glycine) | 76 ± 5.3 µM | GlyT2 | Electrophysiology | [16] |

| GlyT1 Na+:Glycine:Cl- Stoichiometry | 2:1:1 | GlyT1 | Electrophysiology | [17] |

| GlyT2 Na+:Glycine:Cl- Stoichiometry | 3:1:1 | GlyT2 | Electrophysiology | [17][18] |